molecular formula C22H16BrN3O3 B2842781 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005150-19-5

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2842781
CAS No.: 1005150-19-5
M. Wt: 450.292
InChI Key: RYSRMNZBRQVREE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Suzuki-Miyaura coupling reaction, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom .

Scientific Research Applications

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]isoxazole derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSRMNZBRQVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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